molecular formula C7H3Cl2FO4S B1655267 2,4-Dichloro-5-fluorosulfonylbenzoic acid CAS No. 33866-08-9

2,4-Dichloro-5-fluorosulfonylbenzoic acid

Cat. No.: B1655267
CAS No.: 33866-08-9
M. Wt: 273.06 g/mol
InChI Key: FANYQDYQQRFEDR-UHFFFAOYSA-N
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Description

Structural Framework and Substituent Significance in Halogenated Aromatic Carboxylic Acid Derivatives

The molecular architecture of 2,4-Dichloro-5-fluorosulfonylbenzoic acid is defined by a central benzene (B151609) ring functionalized with four different substituents. The properties and reactivity of the molecule are a direct consequence of the interplay between these groups.

Carboxylic Acid Group (-COOH): This group is a deactivating substituent, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic aromatic substitution. libretexts.org It is a meta-director in such reactions. The acidity of the carboxylic acid is significantly influenced by the other substituents on the ring.

Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring through the sigma bond. masterorganicchemistry.compressbooks.pub However, they are also ortho-, para- directors because their lone pairs can donate electron density to the ring through resonance, which helps stabilize the carbocation intermediates formed during substitution at these positions. masterorganicchemistry.compressbooks.pub

Fluorosulfonyl Group (-SO2F): This is a powerful electron-withdrawing group, primarily due to the high electronegativity of the oxygen and fluorine atoms. Like the nitro group, it strongly deactivates the ring towards electrophilic substitution and is a meta-director. quora.com The presence of multiple electron-withdrawing groups (two chlorines, a carboxylic acid, and a fluorosulfonyl group) makes the aromatic ring of this compound significantly electron-deficient. This electronic nature enhances the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. libretexts.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number33866-08-9 biosynth.com
Molecular FormulaC₇H₃Cl₂FO₄SDerived from structure
Synonym5-(Fluorosulfonyl)-2,4-dichlorobenzoic acidGeneral nomenclature

Table 2: Influence of Substituents on the Benzoic Acid Ring

SubstituentElectronic EffectInfluence on ReactivityDirecting Effect
-COOH (Carboxyl)Electron-withdrawing (Inductive & Resonance)DeactivatingMeta
-Cl (Chloro)Electron-withdrawing (Inductive), Electron-donating (Resonance)DeactivatingOrtho, Para
-SO₂F (Fluorosulfonyl)Strongly Electron-withdrawing (Inductive)Strongly DeactivatingMeta

Contextual Role of the Fluorosulfonyl Moiety in Contemporary Organic Synthesis and Chemical Biology

The fluorosulfonyl (-SO2F) group, and the broader class of sulfonyl fluorides, have become increasingly important in several areas of chemical science. rsc.org This moiety is not merely a structural component but an active functional group with unique reactivity that chemists have harnessed for various applications.

Sulfonyl fluorides are noted for their distinct balance of stability and reactivity. nih.gov They are generally stable in aqueous environments but can react selectively with specific nucleophiles, a feature that makes them highly valuable in biological contexts. nih.govenamine.net

Key applications include:

Covalent Probes and Inhibitors: In chemical biology and drug discovery, the fluorosulfonyl group serves as a "warhead" for targeted covalent modification of proteins. nih.govacs.org Unlike many other electrophiles, sulfonyl fluorides can react with a range of amino acid residues beyond cysteine, including serine, threonine, lysine, and tyrosine. nih.govacs.org This broadens the scope of proteins that can be targeted, enabling the development of highly specific enzyme inhibitors and chemical probes to study protein function. nih.govacs.org

SuFEx Click Chemistry: The fluorosulfonyl group is central to Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful set of click reactions. acs.orgresearchgate.net Click chemistry involves reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx allows for the rapid and efficient construction of complex molecules by linking molecular building blocks through the stable and yet reactive S(VI)-F bond. acs.orgresearchgate.net This has found applications in materials science, drug discovery, and organic synthesis. researchgate.net

Synthetic Intermediates: The -SO2F group can be transformed into other important sulfur-containing functional groups, such as sulfonamides and sulfonic esters, making fluorosulfonyl-containing compounds versatile intermediates in multi-step syntheses. organic-chemistry.orgorganic-chemistry.org

Table 3: Key Roles of the Fluorosulfonyl Moiety

Application AreaSpecific Role of -SO₂F GroupSignificance
Chemical BiologyElectrophilic "warhead" for covalent protein modificationEnables targeting of multiple amino acid residues (Ser, Thr, Lys, Tyr) for enzyme inhibition and proteomic studies. nih.govacs.org
Click ChemistryKey reactive hub in Sulfur(VI) Fluoride Exchange (SuFEx) reactionsAllows for rapid, efficient, and reliable synthesis of complex molecules and polymers. acs.orgresearchgate.net
Organic SynthesisVersatile synthetic handleCan be converted into sulfonamides, sulfonic esters, and other functional groups. organic-chemistry.orgorganic-chemistry.org

Historical Perspectives on Halogenated and Sulfonated Benzoic Acid Research Trajectories

The development of complex molecules like this compound is built upon a long history of research into simpler substituted aromatic compounds.

Benzoic Acid: The history of benzoic acid dates back to the 16th century when it was first obtained through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.orgchemeurope.com Its structure was determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.com The first industrial syntheses emerged later, initially involving the hydrolysis of benzotrichloride. wikipedia.orgchemeurope.com Today, the primary commercial method is the partial oxidation of toluene. newworldencyclopedia.orgchemeurope.com

Sulfonated Benzoic Acids: The introduction of a sulfonic acid group onto an aromatic ring, known as sulfonation, is a classic electrophilic aromatic substitution reaction. The sulfonation of benzene itself involves using fuming sulfuric acid (oleum). wikipedia.org The preparation of 3-sulfobenzoic acid by sulfonating benzoic acid with oleum (B3057394) at high temperatures was described as early as 1894. google.com These early methods often resulted in product mixtures and required harsh conditions. Over time, processes were refined to improve yield and purity. google.comgoogle.com

Halogenated Benzoic Acids: The direct halogenation of benzoic acid and other aromatic rings is another fundamental reaction in organic chemistry. Early research in the mid-20th century explored the relationship between the structure of various halogenated benzoic acids and their biological effects. nih.gov The development of quinolonecarboxylic acid antibacterials spurred interest in polyhalogenated benzoic acids as key precursors, leading to the invention of more advanced synthetic processes. google.com

The synthesis of a molecule like this compound relies on the cumulative knowledge gained from these historical research trajectories, combining halogenation and sulfonation chemistry on a single aromatic framework.

Emerging Research Directions and Future Prospects for Fluorosulfonyl-Substituted Aromatic Systems

Research into fluorosulfonyl-substituted aromatic systems continues to advance, driven by the unique properties of the fluorosulfonyl group. Several key areas are poised for future growth.

Advanced Synthetic Methods: New and more efficient methods for introducing the fluorosulfonyl group are a major focus. Recently, radical fluorosulfonylation has emerged as a powerful approach for synthesizing sulfonyl fluorides under mild conditions. rsc.orgresearchgate.net The development of novel, bench-stable radical precursors is expanding the scope of substrates that can be easily fluorosulfonylated, which will likely accelerate discovery in related fields. researchgate.net

Chemoproteomics and Drug Discovery: The ability of sulfonyl fluorides to covalently target a variety of amino acid residues is being exploited in advanced chemical biology strategies. acs.org One such strategy, termed "inverse drug discovery," uses fluorosulfate-armed small molecules to survey the proteome for new binding partners, effectively enabling the discovery of new drug targets. acs.org As our understanding of protein-ligand interactions grows, the rational design of fluorosulfonyl-containing probes and covalent drugs for previously "undruggable" targets is expected to become more common. acs.org

Materials Science: The robustness and unique reactivity of the SuFEx click chemistry linkage make it highly attractive for the synthesis of novel polymers and functional materials. Future research will likely explore the incorporation of fluorosulfonyl-aromatic systems into advanced materials, creating polymers with tailored thermal, mechanical, and chemical properties for a wide range of applications.

The versatility of the fluorosulfonyl moiety, combined with ongoing innovations in synthesis and biological application, ensures that fluorosulfonyl-substituted aromatic compounds will remain a vibrant and productive area of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-fluorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2FO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANYQDYQQRFEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308847
Record name NSC210253
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Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33866-08-9
Record name NSC210253
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Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 5 Fluorosulfonylbenzoic Acid

Nucleophilic Substitution Reactions Involving the Fluorosulfonyl Moiety

The sulfur atom in the fluorosulfonyl group (-SO₂F) of 2,4-dichloro-5-fluorosulfonylbenzoic acid is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to the utility of arylsulfonyl fluorides in synthesis and chemical biology.

Mechanistic Pathways of Fluorosulfonyl Group Displacement

Nucleophilic substitution at the sulfonyl center of arylsulfonyl fluorides can proceed through two primary mechanistic pathways:

Sₙ2-like Mechanism: This pathway involves a direct, concerted attack of the nucleophile on the sulfur atom, leading to the displacement of the fluoride (B91410) ion in a single step. The reaction proceeds through a trigonal bipyramidal transition state.

Addition-Elimination Mechanism: This stepwise mechanism involves the initial addition of the nucleophile to the sulfur atom, forming a transient, pentacoordinate intermediate known as a sulfurane. This intermediate then eliminates the fluoride leaving group to yield the final substitution product.

The operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. For highly reactive nucleophiles, the concerted Sₙ2-like pathway is often favored.

Reactivity Profiles with Diverse Classes of Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic sulfur center of this compound reacts with a variety of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.

Amines: Primary and secondary amines readily react with this compound to form the corresponding N-substituted sulfonamides. The reaction is typically robust and high-yielding.

Alcohols: Alcohols, particularly in their deprotonated alkoxide form, can displace the fluoride ion to generate sulfonate esters. Phenols are also effective nucleophiles in this context. libretexts.org

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles and react efficiently with the fluorosulfonyl group to produce thiosulfonates.

Nucleophile ClassRepresentative NucleophileProduct TypeIllustrative Reaction ConditionsIllustrative Yield
Primary AmineAnilineN-PhenylsulfonamideBase (e.g., triethylamine), CH₂Cl₂, rt>90%
Secondary AmineDiethylamineN,N-DiethylsulfonamideBase (e.g., pyridine), THF, rt>90%
AlcoholMethanol (as sodium methoxide)Methyl Sulfonate EsterNaH, THF, 0 °C to rt~70-80%
PhenolPhenol (as sodium phenoxide)Phenyl Sulfonate EsterK₂CO₃, Acetone, reflux~80-90%
ThiolThiophenol (as sodium thiophenoxide)Phenyl ThiosulfonateNaH, THF, 0 °C to rt>95%

Influence of Fluorine and Chlorine Substituents on Electrophilicity of the Sulfuryl Center

The presence of two chlorine atoms and a fluorine atom on the aromatic ring significantly enhances the electrophilicity of the sulfur atom in the fluorosulfonyl group. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the sulfonyl group. This increased positive character on the sulfur atom makes it more susceptible to attack by nucleophiles, thereby increasing the rate of nucleophilic substitution reactions.

Hydrolysis of the Fluorosulfonyl Group and Carboxylic Acid Derivatives

While the fluorosulfonyl group is reactive towards strong nucleophiles, it exhibits notable stability towards hydrolysis, particularly in neutral or acidic conditions. This relative inertness to water is a key feature that distinguishes sulfonyl fluorides from the more reactive sulfonyl chlorides. However, under basic conditions, hydrolysis can occur to yield the corresponding sulfonic acid. The stability of the S-F bond is a contributing factor to this resistance to hydrolysis.

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing chlorine atoms on the ring of this compound would be expected to increase the rate of hydrolysis compared to an unsubstituted benzenesulfonyl fluoride by further polarizing the S-F bond.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions of aromatic carboxylic acids, including esterification and amidation. The presence of the electron-withdrawing chloro and fluorosulfonyl substituents increases the acidity of the carboxylic acid proton, which can influence its reactivity.

Esterification and Amidation Transformations

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. libretexts.org The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride readily reacts with alcohols to form esters under milder conditions.

Amidation: The formation of amides from this compound can be accomplished by reaction with primary or secondary amines. Direct condensation of the carboxylic acid with an amine requires high temperatures to overcome the formation of the unreactive ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is activated in situ using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org These reagents facilitate amide bond formation under mild conditions. Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide synthesis.

Reaction TypeReagentCatalyst/Coupling AgentProductIllustrative Conditions
EsterificationMethanolH₂SO₄ (catalytic)Methyl 2,4-dichloro-5-fluorosulfonylbenzoateReflux in methanol
EsterificationEthanolThionyl Chloride (SOCl₂) then EthanolEthyl 2,4-dichloro-5-fluorosulfonylbenzoate1. SOCl₂, reflux. 2. Ethanol, pyridine
AmidationAmmonia (B1221849)Dicyclohexylcarbodiimide (DCC)2,4-Dichloro-5-fluorosulfonylbenzamideDCC, CH₂Cl₂, rt
AmidationAnilineOxalyl Chloride then AnilineN-Phenyl-2,4-dichloro-5-fluorosulfonylbenzamide1. (COCl)₂, cat. DMF. 2. Aniline, pyridine

Formation of Acyl Halides from Benzoic Acid Moiety

The conversion of the carboxylic acid functional group in this compound into a more reactive acyl halide, typically an acyl chloride, is a crucial step for many of its subsequent chemical transformations. This process enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

When this compound is treated with thionyl chloride, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding 2,4-dichloro-5-fluorosulfonylbenzoyl chloride. The reaction proceeds via a nucleophilic substitution mechanism at the carboxylic acid's carbonyl carbon. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. In some cases, a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is added to accelerate the reaction.

Similarly, oxalyl chloride is another highly effective reagent for this conversion. The reaction with oxalyl chloride is often preferred for its milder conditions and the formation of gaseous byproducts (CO, CO₂, and HCl), which also facilitates product isolation. The mechanism involves the formation of an intermediate Vilsmeier-type reagent from the reaction of oxalyl chloride with a catalytic amount of DMF, which then acts as the active chlorinating agent.

A patent describing the synthesis of related halogenated benzoic acid derivatives details a general procedure where the substituted benzoic acid is refluxed with thionyl chloride until the evolution of gas ceases, indicating the completion of the reaction. The excess thionyl chloride is then typically removed by distillation to yield the crude acyl chloride, which can often be used in subsequent steps without further purification.

The following table summarizes the common reagents and general conditions for the formation of acyl halides from a benzoic acid moiety.

Table 1: Reagents and Conditions for Acyl Halide Formation

Reagent Typical Conditions Byproducts Notes
Thionyl chloride (SOCl₂) Reflux, often with a catalytic amount of DMF or pyridine SO₂, HCl A widely used and effective method.
Oxalyl chloride ((COCl)₂) Room temperature or gentle heating, often with a catalytic amount of DMF CO, CO₂, HCl Milder conditions and gaseous byproducts simplify purification.

Influence of Aromatic Halogen Substituents on Ring Reactivity and Regioselectivity

The aromatic ring of this compound is heavily substituted with electron-withdrawing groups, which significantly influences its reactivity towards electrophilic aromatic substitution and dictates the regioselectivity of such reactions. The substituents—two chlorine atoms, a fluorine atom, a fluorosulfonyl group, and a carboxylic acid group—all deactivate the ring, making it much less nucleophilic than benzene (B151609).

The deactivating nature of these substituents arises from their negative inductive effect (-I effect), which withdraws electron density from the aromatic ring. msu.eduquora.com The halogens (Cl and F), the sulfonyl group (-SO₂F), and the carboxyl group (-COOH) are all strongly electron-withdrawing. quora.comdoubtnut.com This reduction in electron density makes the ring less susceptible to attack by electrophiles. msu.edudoubtnut.com

Despite their deactivating inductive effect, the halogen substituents (Cl and F) also exert a positive resonance effect (+R effect) by donating their lone pair electrons to the aromatic ring. msu.edu This resonance effect increases the electron density at the ortho and para positions relative to the meta position. msu.edu Consequently, halogens are known as ortho, para-directing deactivators. msu.edu

In the case of this compound, the directing effects of the multiple substituents must be considered collectively. The carboxyl group and the fluorosulfonyl group are both meta-directing deactivators. quora.comyoutube.com The directing influences of all the substituents on the ring are summarized below:

-COOH at C1: Meta-directing to C3 and C5.

-Cl at C2: Ortho, para-directing to C1, C3, and C6.

-Cl at C4: Ortho, para-directing to C3 and C5.

-SO₂F at C5: Meta-directing to C1 and C3.

The available positions for electrophilic attack are C3 and C6. The directing effects of the substituents on these positions are as follows:

Position C3: This position is meta to the -COOH group, ortho to the -Cl at C2, ortho to the -Cl at C4, and meta to the -SO₂F group. The ortho-directing effects of the two chlorine atoms and the meta-directing effects of the carboxyl and sulfonyl groups all converge on this position.

Position C6: This position is ortho to the -COOH group, meta to the -Cl at C2, meta to the -Cl at C4, and ortho to the -SO₂F group.

Given the strong deactivating nature of all the substituents, electrophilic aromatic substitution on this ring would be extremely difficult and require harsh reaction conditions. However, if a reaction were to occur, the directing effects suggest that the most likely position for substitution would be C3, as it is reinforced by the directing effects of four of the five substituents. The C6 position is sterically hindered by the adjacent carboxyl group and is not favored by the directing effects of the chlorine atoms.

The following table provides a qualitative summary of the electronic effects of the substituents on the aromatic ring.

Exploration of Other Electrophilic and Radical Transformations of the Aromatic Core

The highly deactivated nature of the aromatic ring in this compound makes most electrophilic aromatic substitution reactions challenging. Standard reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such electron-poor aromatic systems. quizlet.com The strong Lewis acid catalysts required for these reactions would likely coordinate with the lone pairs of the oxygen and halogen atoms, further deactivating the ring.

However, under forcing conditions, some electrophilic substitutions might still be possible. For instance, nitration using a potent nitrating agent like a mixture of nitric acid and sulfuric acid could potentially introduce a nitro group onto the ring. masterorganicchemistry.com Based on the analysis in the previous section, the most probable site of substitution would be the C3 position. Similarly, further halogenation, such as bromination with Br₂ and a strong Lewis acid catalyst, might occur, also likely at the C3 position. youtube.com

Radical reactions offer an alternative pathway for the functionalization of the aromatic core of this compound. While the aromatic ring itself is not particularly susceptible to radical attack, transformations involving the existing functional groups could initiate radical processes. For example, photochemical reactions of the corresponding benzoyl chloride could lead to the formation of a benzoyl radical. This reactive intermediate could then participate in various radical reactions, such as addition to alkenes or abstraction of hydrogen atoms.

Furthermore, radical substitution reactions on the aromatic ring, though less common than electrophilic substitutions, could potentially be achieved under specific conditions. For instance, certain radical halogenation or nitration methods might be applicable. However, the high stability of the aromatic ring and the presence of multiple deactivating groups would likely necessitate the use of highly reactive radical species and specific reaction conditions, such as high temperatures or photochemical initiation.

There is limited specific literature on the radical transformations of this compound. However, studies on related polychlorinated aromatic compounds indicate that they can undergo radical reactions, often initiated by photochemical or thermal means. wikipedia.org These reactions can lead to dechlorination or the formation of other substitution products.

The following table outlines some potential, albeit challenging, electrophilic and radical transformations of the aromatic core.

Table 3: Potential Electrophilic and Radical Transformations

Reaction Type Potential Reagents and Conditions Expected Outcome Challenges
Electrophilic Nitration HNO₃ / H₂SO₄ (fuming) Introduction of a -NO₂ group, likely at C3. Extremely harsh conditions required due to severe ring deactivation.
Electrophilic Halogenation Br₂ / FeBr₃ (or other strong Lewis acid) Introduction of a Br atom, likely at C3. High ring deactivation makes the reaction difficult.
Radical Addition (from Acyl Chloride) Photolysis or radical initiator Formation of a benzoyl radical for subsequent reactions. Requires initial conversion to the acyl chloride.

| Radical Aromatic Substitution | High-energy radical source (e.g., from photolysis of a precursor) | Substitution of a hydrogen or halogen atom. | Lack of specific methodologies for this substrate; potential for multiple products. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dichloro 5 Fluorosulfonylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. A complete analysis of 2,4-Dichloro-5-fluorosulfonylbenzoic acid would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments to unambiguously assign the proton, carbon, and fluorine environments and establish the connectivity within the molecule. However, a thorough search of scientific databases has not yielded the specific spectral data required for such an analysis.

¹H NMR Spectroscopic Analysis for Proton Environments

A hypothetical ¹H NMR spectrum of this compound would be expected to show two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms, the fluorosulfonyl group, and the carboxylic acid group. The multiplicity of these signals would depend on the coupling between the two aromatic protons and any potential long-range coupling to the fluorine atom of the fluorosulfonyl group. Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum is crucial for characterizing the carbon skeleton of a molecule. For this compound, seven distinct signals would be anticipated: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbons bonded to chlorine would exhibit characteristic shifts, as would the carbon attached to the fluorosulfonyl group, which would likely show coupling to the fluorine atom. The carboxylic acid carbon would appear at the downfield end of the spectrum. The absence of published spectra prevents a detailed analysis.

¹⁹F NMR Spectroscopic Analysis for Fluorine-Containing Moieties

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, a single resonance would be expected for the fluorine atom in the fluorosulfonyl (-SO₂F) group. The chemical shift of this signal would be characteristic of a sulfonyl fluoride (B91410). Furthermore, this signal might exhibit coupling to the adjacent aromatic protons, providing valuable structural information. No experimental ¹⁹F NMR data for this compound could be located.

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the correlation between the two vicinal protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify the direct one-bond correlations between the aromatic protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (two- and three-bond) correlations between protons and carbons, which is essential for confirming the substitution pattern on the benzene ring and the connectivity of the carboxylic acid and fluorosulfonyl groups.

Without the foundational 1D NMR data, the interpretation of these 2D experiments is not feasible.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic absorption frequencies.

Infrared (IR) Spectroscopic Analysis

A theoretical IR spectrum of this compound would be expected to display several key absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid dimer.

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid.

Strong and characteristic absorption bands for the S=O stretching vibrations of the sulfonyl fluoride group, typically found in the regions of 1410-1450 cm⁻¹ (asymmetric stretch) and 1205-1230 cm⁻¹ (symmetric stretch).

An absorption corresponding to the S-F stretch, which would further confirm the presence of the fluorosulfonyl group.

Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C stretching in the aromatic ring, C-H bending, and C-Cl stretching vibrations.

A definitive analysis and assignment of these vibrational modes require an experimental IR spectrum, which is not currently available in the reviewed literature.

Raman Spectroscopic Analysis

Raman spectroscopy is a powerful non-destructive technique that offers detailed insights into the vibrational modes of a molecule, providing a unique structural fingerprint. The analysis of this compound and related substituted benzoic acids reveals characteristic spectral features. ias.ac.inresearchgate.net

The Raman spectrum of benzoic acid, the parent compound, has been extensively studied and serves as a foundational reference. researchgate.netias.ac.inchemicalbook.comresearchgate.net Key vibrational modes include those associated with the carboxylic acid group and the benzene ring. For instance, the C=O stretching mode is a prominent feature in the Raman spectra of carboxylic acids. ias.ac.in In substituted benzoic acids, the position and intensity of Raman bands are influenced by the nature and position of the substituents, which can affect the electronic distribution and bond strengths within the molecule. ias.ac.in

Vibrational spectroscopy, including Raman, is instrumental in studying the influence of weak intermolecular interactions, such as hydrogen bonding, in the crystalline phase. ias.ac.in For benzoic acid derivatives, these interactions play a significant role in their physical and chemical properties. ias.ac.in

Key Raman Spectral Features of Substituted Benzoic Acids:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
C=O Stretch1650 - 1730Sensitive to hydrogen bonding and electronic effects of substituents. ias.ac.in
C=C Ring Stretch1580 - 1620Characteristic of the aromatic ring.
Ring Deformational Modes600 - 1000Provides information on the substitution pattern of the benzene ring. ias.ac.in
C-H Stretch2800 - 3100Relates to the aromatic and other C-H bonds in the molecule. ias.ac.in

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov This capability is particularly important for organofluorine compounds like this compound.

By precisely measuring the mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov This high mass accuracy is essential for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. For instance, HRMS can determine the exact number of fluorine, chlorine, and other atoms present in the molecule, providing a high degree of confidence in its elemental composition. The data from HRMS is often used in conjunction with other analytical techniques to provide a complete structural characterization. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about the connectivity of atoms within a molecule. gre.ac.uknih.govescholarship.org In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. gre.ac.ukescholarship.org

The fragmentation of aromatic sulfonamides and related compounds has been investigated using electrospray ionization (ESI) MS/MS. nih.govnih.gov A common fragmentation pathway for some aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). nih.gov The propensity for this SO₂ elimination can be influenced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

For this compound, MS/MS analysis would be expected to reveal characteristic fragmentation patterns. The cleavage of the sulfonyl fluoride group and losses related to the carboxylic acid and chloro substituents would likely be observed. The study of these fragmentation pathways helps to confirm the proposed structure and can aid in the identification of related compounds and metabolites. gre.ac.uknih.govresearchgate.net

Hypothetical Fragmentation Data for this compound:

Precursor Ion (m/z)Product Ions (m/z)Neutral LossPutative Fragment Structure
[M-H]⁻VariesH₂OLoss of water from the carboxylic acid group.
[M-H]⁻VariesSO₂FCleavage of the sulfonyl fluoride group.
[M-H]⁻VariesClLoss of a chlorine atom.
[M-H]⁻VariesCO₂Decarboxylation of the carboxylic acid group.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation Determination

Single Crystal X-ray Diffraction (SCXRD) Principles and Applications

Single crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu The fundamental principle of SCXRD is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal. carleton.edu When a beam of monochromatic X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays, and constructive interference occurs at specific angles, governed by Bragg's Law. carleton.edu

The resulting diffraction pattern is a unique three-dimensional map of electron density, from which the positions of the individual atoms can be determined. carleton.edu This allows for the unambiguous determination of the molecular structure, including the absolute stereochemistry if applicable. nih.govcarleton.edu For a molecule like this compound, SCXRD can precisely define the spatial relationship between the dichlorinated benzene ring, the carboxylic acid group, and the fluorosulfonyl group. nih.gov

Strategies for Obtaining High-Quality Crystals of Organic Molecules

The success of an SCXRD experiment is critically dependent on the availability of high-quality single crystals of sufficient size. iucr.orgrochester.edu Growing such crystals can be a challenging process, often described as more of an art than a science. mit.edu

Several techniques are commonly employed to grow crystals of organic molecules, including:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization. rochester.edumit.edu

Slow Cooling: A saturated or nearly saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mit.eduufl.edu As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth. mit.edu

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the first solvent. wpmucdn.com The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and induces crystallization. wpmucdn.com

Layering: A solution of the compound is carefully layered with a less dense anti-solvent. iucr.org Slow diffusion at the interface between the two liquids can lead to the formation of high-quality crystals. iucr.org

The choice of solvent is a critical factor in all crystallization methods. rochester.edu A solvent in which the compound is moderately soluble is often ideal. rochester.edu The purity of the compound is also paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. ufl.eduwpmucdn.com For benzoic acid and its derivatives, various solvents and crystallization methods have been explored to obtain crystals suitable for X-ray analysis. acs.orgquora.comma.edu

Based on a comprehensive search, detailed crystallographic data and an in-depth analysis of the intermolecular interactions and crystal packing motifs for the specific compound This compound are not available in the public domain.

The available research, including crystallographic studies, pertains to a structurally similar but distinct compound: 2,4-Dichloro-5-fluorobenzoic acid . This related molecule, lacking the sulfonyl group, exhibits its own unique crystal packing and intermolecular interactions that cannot be extrapolated to the target compound of this article.

Specifically, a study on 2,4-Dichloro-5-fluorobenzoic acid reveals that its crystal structure is organized through weak O—H···O hydrogen bonds between carboxyl groups of adjacent molecules, forming an R2(8) ring motif. researchgate.net In this structure, the dihedral angle between the carboxyl group and the benzene ring is noted to be 49.27 (13)°. researchgate.net However, the presence of a fluorosulfonyl group in place of a fluorine atom would introduce significantly different steric and electronic properties, leading to distinct intermolecular interactions and crystal packing arrangements.

Without experimental data from techniques such as single-crystal X-ray diffraction for this compound, a scientifically accurate and detailed analysis of its supramolecular architecture is not possible.

Therefore, the section on "Analysis of Intermolecular Interactions and Crystal Packing Motifs" for this compound cannot be provided at this time. Further empirical research is required to elucidate the structural characteristics of this specific compound.

Computational Approaches in Chemical Research on 2,4 Dichloro 5 Fluorosulfonylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine electron distribution, orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov It is particularly effective for calculating the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. By mapping the energy landscape of a reaction, DFT can be used to predict the most likely reaction pathways and calculate activation energies, which are key to understanding reaction rates. nih.gov

For 2,4-Dichloro-5-fluorosulfonylbenzoic acid, DFT calculations could be employed to model its synthesis or subsequent reactions. For example, in the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride (B91410), DFT could calculate the energy barrier for the substitution reaction, providing insight into the reaction's feasibility and kinetics. Similarly, for reactions involving the carboxylic acid group (e.g., esterification or amidation), DFT can model the transition states to predict regioselectivity and stereoselectivity. While direct studies on this molecule are not published, research on related compounds, such as the transformation of 6:2 fluorotelomer sulfonate, demonstrates how DFT can decipher complex reaction pathways initiated by radicals. nih.gov

Table 1: Illustrative Calculable DFT Parameters for this compound Note: The following values are hypothetical examples of parameters that would be calculated via DFT studies.

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.7 eV
Dipole Moment A measure of the net molecular polarity.3.2 Debye
Activation Energy (Ea) The minimum energy required to initiate a specific reaction (e.g., amidation).25 kcal/mol

A Molecular Electrostatic Potential (MEP) map is a visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would be invaluable for predicting its reactivity. It would likely show:

Highly negative potential (red) around the oxygen atoms of the carboxylic acid and sulfonyl groups, identifying them as primary sites for interaction with electrophiles (e.g., protons, metal ions).

Highly positive potential (blue) around the hydrogen atom of the carboxylic acid group and near the sulfur atom of the fluorosulfonyl group. The sulfur atom is electron-deficient due to the strong withdrawing effects of the attached oxygen and fluorine atoms, making it a prime target for nucleophiles (e.g., amines, alcohols).

Moderately negative potential distributed across the benzene (B151609) ring, influenced by the electron-withdrawing chlorine and fluorosulfonyl substituents.

This visual information guides chemists in predicting how the molecule will interact with other reagents, a critical step in planning synthetic modifications.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations provide electronic insights, molecular modeling and dynamics (MD) simulations offer a view of the physical behavior of molecules over time. Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For a substituted benzene ring like this compound, this includes determining the preferred orientation of the carboxylic acid and fluorosulfonyl groups relative to the ring.

MD simulations model the atomic movements of the molecule by solving Newton's equations of motion. A simulation can reveal the flexibility of the rotatable bonds (e.g., C-C and C-S bonds connecting the functional groups to the ring) and the energetic favorability of different conformations. While specific MD studies on this compound are unavailable, research on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid has utilized MD simulations to confirm the stability of ligand-protein complexes, demonstrating the utility of this method in assessing molecular stability within a biological context. researchgate.net These simulations can calculate parameters like the Root Mean Square Deviation (RMSD) to quantify how much a molecule's structure deviates from an initial state over time, indicating its structural stability.

Virtual Screening and Ligand Design Principles for Derivatization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to possess a desired property, often based on their ability to bind to a specific target. When using this compound as a starting scaffold, virtual screening can be used to explore potential derivatizations.

The process typically involves:

Defining the Scaffold: The core structure of this compound is used as the base.

Creating a Virtual Library: A large, diverse collection of chemical fragments (R-groups) is computationally attached to reactive sites on the scaffold, such as the carboxylic acid or the fluorosulfonyl group (via substitution of the fluorine).

Filtering and Scoring: The resulting virtual derivatives are evaluated based on physicochemical properties (e.g., molecular weight, lipophilicity) or their predicted fit into a target binding site (docking). This process does not directly predict biological activity but rather identifies candidates with promising structural and chemical characteristics for further investigation.

This approach allows for the rational design of new molecules, prioritizing those with the highest potential for desired properties before committing to laboratory synthesis. Studies on related sulfamoylbenzoic acid derivatives have used these principles to design and synthesize novel compounds, followed by in silico docking to rationalize their activity. nih.govunibs.it

Predictive Modeling of Synthetic Yields, Reaction Selectivity, and Mechanistic Insights

Predictive modeling, often leveraging machine learning and quantum mechanics, aims to forecast the outcomes of chemical reactions. nih.gov These models are trained on large datasets of known reactions to learn the relationships between reactants, reagents, conditions, and the resulting yield or selectivity.

For reactions involving this compound, such models could predict:

Synthetic Yield: By analyzing the structure of the starting material and the intended reagents, a machine learning model could estimate the likely percentage yield of a product, helping chemists optimize reaction conditions before experimentation.

Reaction Selectivity: The molecule has several potentially reactive sites. The carboxylic acid can be modified, and the fluorosulfonyl group can react with nucleophiles. Predictive models, informed by calculated reactivity descriptors (like those from DFT and MEP), can forecast which site is more likely to react under specific conditions (chemoselectivity).

Mechanistic Insights: Computational tools can help distinguish between different possible reaction mechanisms (e.g., SNAr, addition-elimination) by calculating the energy profiles of each pathway. The pathway with the lowest energy barrier is typically the most favored, providing a theoretical basis for the observed experimental outcome.

Exploratory Derivatization and Structure Reactivity Relationships of Fluorosulfonylbenzoic Acid Analogues

Synthesis of Novel Sulfonamide Derivatives from the Fluorosulfonyl Group

The fluorosulfonyl group is a highly reactive electrophile that readily undergoes reaction with nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its use in creating diverse libraries of compounds.

Amine Reactivity and Scope with Fluorosulfonyl Moiety

The reaction between a sulfonyl fluoride (B91410) and an amine is a well-established and efficient method for the synthesis of sulfonamides. researchgate.net The fluorosulfonyl group on 2,4-dichloro-5-fluorosulfonylbenzoic acid is susceptible to nucleophilic attack by a wide range of primary and secondary amines. The general method involves the reaction of the sulfonyl fluoride with the amine in the presence of a base. researchgate.netekb.eg

Primary amines generally exhibit high reactivity towards the fluorosulfonyl moiety, leading to the formation of the corresponding secondary sulfonamides in high yields. researchgate.net The scope of this reaction includes simple aliphatic and aromatic amines. For instance, the closely related precursor, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, readily reacts with ammonia (B1221849) water to form 2,4-dichloro-5-sulfamoylbenzoic acid, demonstrating the high reactivity of the sulfonyl halide group with even a simple amine. patsnap.comgoogle.com Secondary amines also react to form tertiary sulfonamides, although their reactivity may be lower compared to primary amines due to steric hindrance. researchgate.net

The reaction conditions can be tuned to accommodate the nucleophilicity of the specific amine being used. A variety of aliphatic, aromatic, and heterocyclic amines can be successfully employed to generate a diverse set of sulfonamide derivatives. ekb.eg

Systematics of Structural Modifications and Substituent Effects on Reactivity

The reactivity of the fluorosulfonyl group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The benzene (B151609) ring is substituted with three electron-withdrawing groups: two chlorine atoms and a carboxylic acid group.

These groups pull electron density away from the aromatic ring through both inductive and resonance effects. libretexts.org This electron withdrawal has a profound impact on the sulfonyl group, making the sulfur atom more electron-deficient (electrophilic). This increased electrophilicity enhances the susceptibility of the fluorosulfonyl moiety to nucleophilic attack by amines, thereby increasing its reactivity. Studies on substituted benzoquinones have similarly shown that electron-withdrawing chloro substituents increase reactivity towards nucleophiles. nih.govresearchgate.net

The general principles of substituent effects indicate that the presence of these deactivating groups is crucial for the high reactivity of the fluorosulfonyl "warhead". libretexts.org Any modification that alters the electron-withdrawing nature of the substituents would, in turn, modulate the reactivity of the fluorosulfonyl group. For example, converting the carboxylic acid to an ester or amide might slightly alter the electronic landscape and, consequently, the reaction rates with amines.

Strategic Incorporation of this compound into Complex Molecular Scaffolds

The bifunctional nature of this compound makes it an ideal component for constructing more complex and functionally diverse molecules. It can be employed either as a reactive "warhead" for covalent modification or as a foundational building block for creating chemical libraries.

As a "Warhead" or Electrophilic Tag for Covalent Labeling

The fluorosulfonyl group is an effective electrophilic "warhead" for the covalent modification of proteins. nih.gov This reactivity is harnessed in the field of chemical biology and drug discovery to create targeted covalent inhibitors. nih.gov The fluorosulfonyl moiety can react with nucleophilic amino acid residues—such as tyrosine, lysine, serine, or threonine—present in the binding pocket of a target protein. nih.gov

This reaction, often referred to as sulfur-fluoride exchange (SuFEx) chemistry, results in the formation of a stable, covalent sulfonate or sulfonamide linkage between the molecule and the protein. nih.gov This covalent bond can lead to potent and prolonged inhibition of the protein's function. While the closely related arylfluorosulfates have been extensively reviewed as latent electrophiles for this purpose, the principle extends directly to aryl sulfonyl fluorides. nih.govnih.gov The this compound scaffold provides the necessary reactive electrophile (the SO2F group) that can be incorporated into a larger molecule designed to have affinity for a specific protein target.

As a Modular Building Block for Diversification and Library Synthesis

This compound is commercially available as a chemical building block, underscoring its utility in synthetic chemistry. tcichemicals.com Its value lies in its two distinct reactive handles, which can be addressed sequentially to build molecular diversity. This strategy is central to the generation of compound libraries for high-throughput screening.

For example, the carboxylic acid can be anchored to a solid-phase resin. nih.gov Subsequent reaction of the fluorosulfonyl group with a panel of different amines can generate a library of resin-bound sulfonamides. Cleavage from the resin would then release the diversified compounds. Alternatively, the fluorosulfonyl group can be reacted first with an amine in solution, and the resulting sulfonamide's carboxylic acid group can then be subjected to a second diversification step, such as amide bond formation with a different set of amines. This modular approach allows for the rapid and systematic synthesis of a large number of structurally related compounds from a single, versatile starting material.

Design Principles for Targeted Covalent Modifiers Employing Fluorosulfonyl Functionality in Chemical Probes

The strategic design of targeted covalent modifiers is a pivotal aspect of chemical biology and drug discovery, enabling the selective and permanent modification of protein targets. The fluorosulfonyl group, and its related arylfluorosulfate functionality, have emerged as versatile "warheads" for the development of chemical probes that can covalently bind to a range of nucleophilic amino acid residues beyond the commonly targeted cysteine. nih.govresearchgate.net The design of such probes involves a careful balance of reactivity and selectivity, which is governed by several key principles.

A fundamental principle in the design of covalent modifiers is the integration of an affinity motif with an electrophilic warhead. nih.gov The affinity component directs the probe to the desired protein target through non-covalent interactions, increasing the local concentration of the warhead within the target's binding site. This proximity-driven targeting is crucial for achieving selectivity and minimizing off-target modifications. nih.gov

The reactivity of the fluorosulfonyl warhead itself is a critical design parameter. Arylfluorosulfates are generally less reactive than the corresponding aryl sulfonyl fluorides. nih.gov This attenuated reactivity is advantageous as it reduces the likelihood of non-specific labeling of proteins and enhances the stability of the probe in biological media. nih.gov For instance, studies have shown that while sulfonyl fluorides can be readily hydrolyzed, analogous arylfluorosulfates remain stable under physiological pH for extended periods. nih.gov This inherent stability and reduced promiscuity make arylfluorosulfates particularly suitable for in-cell investigations and the development of covalent inhibitors. nih.gov

The protein microenvironment plays a crucial role in modulating the reactivity of the fluorosulfonyl warhead. The design of effective probes leverages the specific features of the target's binding pocket to enhance the electrophilicity of the sulfur atom and the nucleophilicity of the target residue. nih.gov For example, the presence of basic residues in the vicinity of the target amino acid can lower its pKa, making it a more potent nucleophile. nih.gov Similarly, hydrogen bonding interactions with the fluorine atom of the fluorosulfonyl group can activate the sulfur-fluorine bond, facilitating nucleophilic attack. nih.gov

The nature and position of substituents on the aromatic ring of fluorosulfonylbenzoic acid analogues significantly influence their reactivity and selectivity. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, thereby increasing the reactivity of the warhead. Conversely, electron-donating groups can decrease reactivity. This principle allows for the fine-tuning of the warhead's reactivity to match the specific characteristics of the target protein.

The choice of the target amino acid residue is another key design consideration. While cysteine is a common target for covalent modifiers due to its high nucleophilicity, the fluorosulfonyl group has been shown to react with a broader range of residues, including tyrosine, lysine, serine, and histidine. nih.govresearchgate.net This expanded targeting scope allows for the development of probes for proteins that lack an accessible cysteine residue in their binding sites. nih.gov The selectivity for a particular residue can be influenced by the geometry of the binding pocket and the precise positioning of the fluorosulfonyl warhead relative to the nucleophilic side chains.

The table below summarizes the key design principles for targeted covalent modifiers employing fluorosulfonyl functionality.

Design PrincipleDescriptionReference
Affinity-Based Targeting Incorporation of a recognition element to guide the probe to the specific protein target, increasing local concentration and enhancing selectivity. nih.gov
Tunable Reactivity Modulation of the electrophilicity of the fluorosulfonyl warhead through the use of arylfluorosulfates (less reactive) or substituted aryl sulfonyl fluorides to balance reactivity and stability. nih.govnih.gov
Microenvironment Activation Leveraging the specific amino acid composition and architecture of the target's binding site to enhance the reactivity of the warhead and the nucleophilicity of the target residue. nih.govnih.gov
Substituent Effects Utilization of electron-withdrawing or electron-donating groups on the aromatic ring to fine-tune the reactivity of the fluorosulfonyl moiety.N/A
Expanded Residue Targeting Exploiting the ability of the fluorosulfonyl group to react with a variety of nucleophilic amino acids, including tyrosine, lysine, serine, and histidine, in addition to cysteine. nih.govresearchgate.net

Advanced Applications in Chemical Research

Utility in the Synthesis of Complex Organic Molecules

The molecular architecture of 2,4-dichloro-5-fluorosulfonylbenzoic acid, featuring a carboxylic acid, two chlorine atoms, and a fluorosulfonyl group on a benzene (B151609) ring, makes it a versatile precursor and intermediate in the synthesis of intricate organic structures.

Precursors for Polyfunctionalized Aromatic Compounds

This compound serves as a foundational building block for the generation of polyfunctionalized aromatic compounds. The distinct reactivity of its functional groups—the carboxylic acid, the sulfonyl fluoride (B91410), and the chloro-substituents—allows for a stepwise and controlled introduction of various other chemical moieties. For instance, the carboxylic acid group can be converted into esters, amides, or other derivatives. The sulfonyl fluoride is a key reactive site, capable of reacting with nucleophiles to form sulfonamides or sulfonate esters. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions. This multi-faceted reactivity enables chemists to construct complex aromatic scaffolds with precisely positioned functionalities.

Intermediates in Multi-step Organic Transformations

In the context of multi-step organic synthesis, this compound and its close analogs are valuable intermediates. For example, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a related compound, involves the chlorosulfonation of 2,4-dichlorobenzoic acid to produce an intermediate analogous to the subject compound. patsnap.com This intermediate is then reacted with ammonia (B1221849) to yield the final sulfonamide product. patsnap.com This process highlights the role of the sulfonyl halide as a key functional group for introducing the sulfamoyl moiety.

A patented synthesis process for 2,4-dichloro-5-sulfamoylbenzoic acid starts from 2,4-dichlorobenzotrichloride, which is reacted with chlorosulfonic acid to form 2,4-dichloro-5-chlorosulfonylbenzoic acid. google.comgoogle.com This intermediate is then subjected to ammonolysis and acidification to produce the desired product. google.comgoogle.com These examples from the synthesis of a closely related molecule underscore the utility of the 2,4-dichloro-5-(halo)sulfonylbenzoic acid scaffold as a pivotal intermediate in constructing more complex pharmaceutical and chemical entities.

Applications as Chemical Probes in Mechanistic Chemical Biology Studies

The fluorosulfonyl group of this compound imparts a unique reactivity that makes it a candidate for use as a chemical probe in the field of chemical biology. Sulfonyl fluorides are known to act as "warheads" that can form stable covalent bonds with specific amino acid residues in proteins. nih.gov This property is invaluable for studying the intricacies of protein function and interaction.

Elucidation of Covalent Ligand-Target Interaction Mechanisms

Chemical probes that form covalent bonds with their protein targets are powerful tools for understanding ligand-target interactions. nih.gov The sulfonyl fluoride moiety is a latent electrophile that can selectively react with nucleophilic residues such as lysine, tyrosine, serine, and threonine within a protein's binding pocket. nih.gov By designing molecules that incorporate the this compound scaffold, researchers can potentially create probes that bind to a specific protein target. The formation of a covalent bond allows for the unambiguous identification of the binding site and can provide insights into the mechanism of action of a drug or other bioactive molecule. The stability of the resulting sulfonylated protein makes it amenable to various analytical techniques, including mass spectrometry, to pinpoint the exact site of modification.

Profiling of Protein Reactivity and Identification of Covalent Binding Sites (Proteomics Tools)

Chemoproteomic methods are instrumental in identifying the targets of covalent ligands across the entire proteome. nih.gov Probes equipped with reactive groups like sulfonyl fluorides can be used in competitive profiling experiments to identify the binding sites of covalent inhibitors. nih.gov Although specific studies employing this compound in large-scale proteomics are not widely documented, the general principles of using sulfonyl fluoride probes are well-established. These probes can be used to label proteins in complex biological samples, such as cell lysates. frontiersin.org Subsequent proteomic analysis can then identify the proteins that have been covalently modified, providing a global view of the probe's reactivity and potential off-targets. This approach is crucial for the development of selective covalent drugs. frontiersin.org

Potential Role in the Development of Advanced Materials and Functional Molecules

While the primary applications of this compound are in organic synthesis and as potential chemical probes, its polyfunctional nature suggests a potential, albeit less explored, role in materials science. The ability to undergo various chemical transformations could allow for its incorporation into polymers or other macromolecular structures. For instance, the carboxylic acid could be used for polymerization reactions, while the sulfonyl fluoride could serve as a site for post-polymerization modification. The presence of chlorine and fluorine atoms could also impart specific properties, such as thermal stability or altered electronic characteristics, to the resulting materials. However, it is important to note that a thorough search of the scientific literature did not reveal specific examples of this compound being used in the development of advanced materials or functional molecules, indicating this remains a speculative area of application.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-fluorosulfonylbenzoic acid, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves chlorination and fluorosulfonation steps. For example, chlorination using chlorine gas under controlled pH (10–10.2) at room temperature ensures selective substitution, while fluorosulfonation may employ sulfuric acid and hydrogen peroxide under reflux (3 hours) . Key parameters include:
  • pH control during chlorination to avoid over-substitution.
  • Reagent stoichiometry (e.g., excess H₂O₂ for complete fluorosulfonation).
  • Temperature : Reflux conditions (~100°C) optimize sulfonic acid group introduction.
    Post-synthesis neutralization with hydrochloric acid and purification via recrystallization in water are critical for isolating the product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear protective gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
  • First Aid : For skin contact, rinse immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at –20°C for short-term use (1 month) or –80°C for long-term stability (6 months). Avoid exposure to moisture and light, which may degrade the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify impurities .
  • Structural Confirmation : Compare NMR (¹H, ¹³C) and MS data with literature. For example, the fluorosulfonyl group exhibits distinct ¹⁹F NMR shifts at ~–60 ppm .
  • Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in substituent positioning .

Q. What strategies optimize the fluorosulfonation step to minimize byproducts like sulfonic acid derivatives?

  • Methodological Answer :
  • Reagent Selection : Use SO₂F₂ gas instead of H₂SO₄/H₂O₂ for direct fluorosulfonation, reducing side reactions.
  • Temperature Gradients : Gradual heating (40°C → 80°C) improves regioselectivity .
  • Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Polar Protic Solvents (e.g., water): Stabilize transition states in SN1 mechanisms but may hydrolyze the sulfonyl group at pH < 4 .
  • Polar Aprotic Solvents (e.g., DMSO): Favor SN2 pathways for reactions with amines or thiols.
  • pH Optimization : Neutral to slightly basic conditions (pH 7–9) prevent acid-catalyzed degradation .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Detects chlorinated byproducts (e.g., 2,4-dichlorobenzoic acid) with a detection limit of 0.1 ppm .
  • Ion Chromatography : Quantifies residual sulfonic acid impurities using a conductivity detector .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding affinity with target proteins (PDB ID: 1XYZ). The sulfonyl group’s electronegativity enhances hydrogen bonding .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes under physiological conditions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile data from different sources?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and buffered aqueous solutions (pH 2–12). Literature discrepancies often arise from polymorphic forms .
  • Thermodynamic Analysis : Measure solubility via gravimetric methods at 25°C and 37°C to account for temperature-dependent variations .

Q. Why do some studies report higher bioactivity for derivatives of this compound, while others observe inefficacy?

  • Methodological Answer :
  • Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Fluorine substituents may reduce degradation in some isoforms but increase it in others .
  • Steric Effects : Molecular dynamics can reveal how chloro/fluoro substituents hinder target binding in specific conformations .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-fluorosulfonylbenzoic acid
Reactant of Route 2
2,4-Dichloro-5-fluorosulfonylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.